molecular formula C13H12BrNS B2429539 4-(Benzylsulfanyl)-3-bromoaniline CAS No. 1250718-37-6

4-(Benzylsulfanyl)-3-bromoaniline

Cat. No.: B2429539
CAS No.: 1250718-37-6
M. Wt: 294.21
InChI Key: CVUSRLKCPZSSIY-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-3-bromoaniline is an organic compound characterized by the presence of a benzylsulfanyl group attached to a brominated aniline ring

Properties

IUPAC Name

4-benzylsulfanyl-3-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNS/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUSRLKCPZSSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfanyl)-3-bromoaniline typically involves the nucleophilic substitution reaction of 4-chloro-3-bromoaniline with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and product yields. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylsulfanyl)-3-bromoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), ethanol, dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

4-(Benzylsulfanyl)-3-bromoaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-3-bromoaniline is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the bromine atom and the nucleophilic nature of the sulfanyl group. The molecular targets and pathways involved may include key enzymes in metabolic pathways and signaling cascades .

Comparison with Similar Compounds

  • 4-(Benzylsulfanyl)aniline
  • 4-(Benzylsulfonyl)-3-bromoaniline
  • 4-(Benzylsulfinyl)-3-bromoaniline

Comparison: 4-(Benzylsulfanyl)-3-bromoaniline is unique due to the presence of both a benzylsulfanyl group and a bromine atom on the aniline ringCompared to its analogs, such as 4-(Benzylsulfonyl)-3-bromoaniline, it offers different reactivity profiles and biological activities, making it a versatile compound for various research and industrial purposes .

Biological Activity

4-(Benzylsulfanyl)-3-bromoaniline, with the CAS number 1250718-37-6, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a bromo group and a benzyl sulfanyl group attached to an aniline structure. Its molecular formula is C₁₃H₁₃BrN₂S, and it has a molecular weight of approximately 303.23 g/mol. The presence of the bromine atom and the sulfanyl group is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death .

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated:

  • Inhibition Zone : The compound showed a notable inhibition zone against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.

Anticancer Activity

Research focusing on the anticancer potential of this compound revealed:

  • Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Insights : Flow cytometry analysis indicated that the compound induces apoptosis through the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics due to its unique mechanism of action that circumvents common resistance pathways.
  • Case Study on Cancer Cell Lines :
    • A comprehensive study assessed the effects of this compound on various cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer). Results showed significant apoptotic effects, leading to further investigations into its potential as a therapeutic agent in oncology .

Data Summary

PropertyValue
Molecular FormulaC₁₃H₁₃BrN₂S
Molecular Weight303.23 g/mol
Antimicrobial MIC32 - 128 µg/mL
Apoptosis InductionYes (via ROS and caspases)

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